(S)-Methyl 3-amino-2-(3-methoxyphenyl)propanoate
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Overview
Description
Methyl 3-amino-2-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of propanoic acid, featuring an amino group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(3-methoxyphenyl)propanoate typically involves the esterification of 3-amino-2-(3-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of methyl 3-amino-2-(3-methoxyphenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of 3-nitro-2-(3-methoxyphenyl)propanoate.
Reduction: Formation of 3-amino-2-(3-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-2-(3-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(2-methoxyphenyl)propanoate
- Methyl 3-amino-3-(4-methoxyphenyl)propanoate
- Methyl 3-amino-3-(3-hydroxyphenyl)propanoate
Uniqueness
Methyl 3-amino-2-(3-methoxyphenyl)propanoate is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 3-amino-2-(3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)10(7-12)11(13)15-2/h3-6,10H,7,12H2,1-2H3 |
InChI Key |
FIJWPKRJCDBAEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)C(=O)OC |
Origin of Product |
United States |
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